Patent-Covered Specificity as an FXR Modulator Intermediate vs. Generic Pyrazole Building Blocks
The patent literature explicitly defines the scope of active FXR modulators around a cyclopentyl-pyrazole scaffold. The compound 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is specifically claimed as a synthetic intermediate leading to these modulators, whereas analogous N-ethyl or N-isopropyl pyrazole-5-carbonitriles are absent from this therapeutic patent landscape, indicating they do not provide the same synthetic entry or biological trajectory [1].
| Evidence Dimension | Intellectual Property (Therapeutic Utility) and Synthetic Intermediate Status |
|---|---|
| Target Compound Data | Explicitly claimed as a precursor within the cyclopentyl-pyrazole FXR modulator patent family (JP5868937B2) [1]. |
| Comparator Or Baseline | General 1-alkyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitriles (e.g., 1-ethyl, 1-isopropyl). These are not claimed in the same therapeutic context. |
| Quantified Difference | Qualitative difference in patent inclusion; the cyclopentyl variant is the only one embedded in a pipeline of patented FXR-targeting compounds. |
| Conditions | Analysis of the Markush structures and example compounds in patent JP5868937B2 and related family members. |
Why This Matters
For drug discovery procurement, sourcing a building block with a direct link to a patented therapeutic class (FXR modulators) confers a higher probability of producing biologically relevant lead matter compared to a building block with no such documented pathway.
- [1] F. Hoffmann-La Roche AG. Japanese Patent JP5868937B2. Cyclopentyl- and cycloheptylpyrazole derivatives as FXR modulators. 2016. View Source
